PIM447 Achieves Single-Digit Picomolar Ki Values Across All Three PIM Isoforms, Surpassing AZD1208 by >10-Fold and SGI-1776 by >10⁴-Fold
PIM447 inhibits PIM1, PIM2, and PIM3 with Ki values of 6 pM, 18 pM, and 9 pM, respectively. In direct comparison, AZD1208 exhibits Ki values of 100 pM (PIM1), 1,920 pM (PIM2), and 400 pM (PIM3) — i.e., PIM447 is ~17‑fold more potent on PIM1 and >100‑fold more potent on PIM2 [1]. SGI-1776, an earlier-generation PIM inhibitor, displays IC₅₀ values of 7,000 pM (PIM1), 363,000 pM (PIM2), and 69,000 pM (PIM3), representing a >1,000‑fold potency differential for PIM1 and >20,000‑fold for PIM2 [2].
| Evidence Dimension | Inhibitory constant (Ki) or IC₅₀ against recombinant PIM1, PIM2, PIM3 |
|---|---|
| Target Compound Data | Ki: 6 pM (PIM1), 18 pM (PIM2), 9 pM (PIM3) — PIM447 |
| Comparator Or Baseline | AZD1208 Ki: 100 pM (PIM1), 1,920 pM (PIM2), 400 pM (PIM3); SGI-1776 IC₅₀: 7,000 pM (PIM1), 363,000 pM (PIM2), 69,000 pM (PIM3) |
| Quantified Difference | PIM447 vs AZD1208: PIM1 ~17‑fold, PIM2 ~107‑fold, PIM3 ~44‑fold more potent; PIM447 vs SGI-1776: PIM1 ~1,167‑fold, PIM2 ~20,167‑fold, PIM3 ~7,667‑fold more potent |
| Conditions | Biochemical kinase inhibition assays; PIM-1, -2, -3 enzymes generated as fusion proteins and purified by IMAC [3] |
Why This Matters
Picomolar potency reduces the dose required for full target engagement, potentially widening the therapeutic index and enabling once-daily oral dosing in clinical settings.
- [1] Keeton, A.B., et al. AZD1208 Ki values. Blood. 2014; 123(6): 905–913. View Source
- [2] Chen, L.S., et al. SGI-1776 IC₅₀ values. Blood. 2011; 118(3): 693–702. View Source
- [3] BindingDB Entry BDBM248970. PIM447 Ki data: PIM1 0.020 nM at pH 7.2, 25°C. View Source
